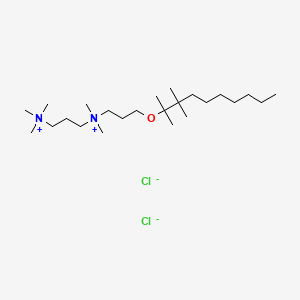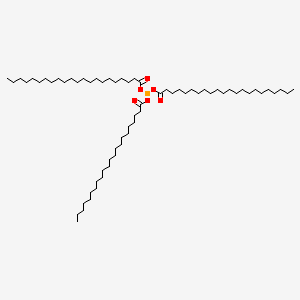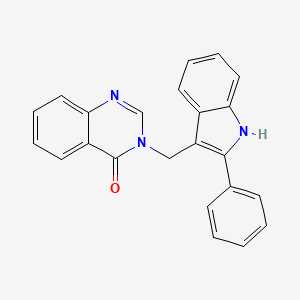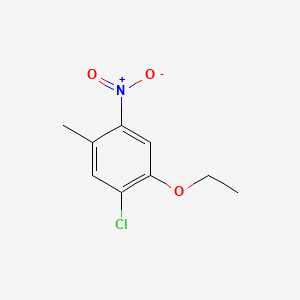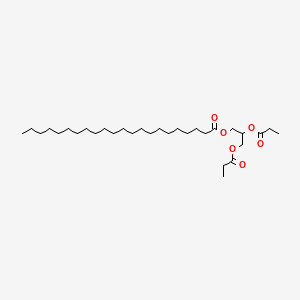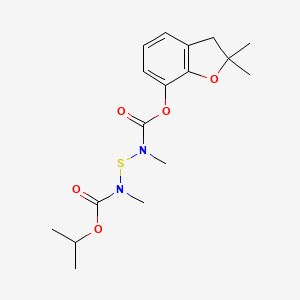
Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-isopropoxycarbonylaminothio)-N-methylcarbamoyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Reactants: Methylating agents such as methyl iodide.
- Conditions: Strong bases like sodium hydride, room temperature.
Step 3: Attachment of the N-methyl-N-isopropoxycarbonylaminothio Group
- Reactants: Isopropyl chloroformate, thiourea derivatives.
- Conditions: Mild temperatures, inert atmosphere.
Step 4: Final Functionalization
- Reactants: Carbamoyl chloride derivatives.
- Conditions: Basic conditions, room temperature.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-isopropoxycarbonylaminothio)-N-methylcarbamoyloxy)- typically involves multi-step organic reactions. The starting materials are usually simple benzofuran derivatives, which undergo various functional group modifications.
-
Step 1: Formation of the Benzofuran Core
- Reactants: Phenol derivatives and acetic anhydride.
- Conditions: Acidic or basic catalysts, elevated temperatures.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- Reagents: Potassium permanganate, chromium trioxide.
- Conditions: Acidic or basic medium, elevated temperatures.
- Products: Oxidized benzofuran derivatives.
-
Reduction
- Reagents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
- Conditions: Room temperature, inert atmosphere.
- Products: Reduced benzofuran derivatives.
-
Substitution
- Reagents: Halogenating agents, nucleophiles.
- Conditions: Room temperature, various solvents.
- Products: Substituted benzofuran derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas.
Catalysts: Palladium on carbon, acid or base catalysts.
Solvents: Dichloromethane, ethanol, water.
Aplicaciones Científicas De Investigación
Chemistry
- Used as intermediates in organic synthesis.
- Studied for their unique reactivity and stability.
Biology
- Investigated for their potential as enzyme inhibitors.
- Used in the study of metabolic pathways.
Medicine
- Explored for their potential as therapeutic agents.
- Studied for their anti-inflammatory and anti-cancer properties.
Industry
- Used in the development of new materials.
- Employed in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-isopropoxycarbonylaminothio)-N-methylcarbamoyloxy)- involves interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzofuran
- 2,3-Dihydrobenzofuran
- 7-Hydroxybenzofuran
Uniqueness
- The presence of the N-methyl-N-isopropoxycarbonylaminothio group distinguishes it from other benzofurans.
- Unique reactivity due to the specific functional groups attached.
Conclusion
Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-isopropoxycarbonylaminothio)-N-methylcarbamoyloxy)- is a complex and versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
65907-29-1 |
|---|---|
Fórmula molecular |
C17H24N2O5S |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
propan-2-yl N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C17H24N2O5S/c1-11(2)22-15(20)18(5)25-19(6)16(21)23-13-9-7-8-12-10-17(3,4)24-14(12)13/h7-9,11H,10H2,1-6H3 |
Clave InChI |
BFSFEYYYMRSBEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)N(C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13772161.png)
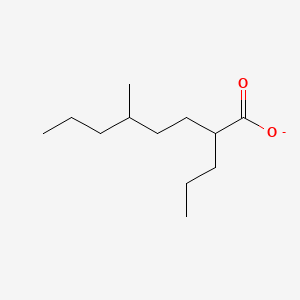

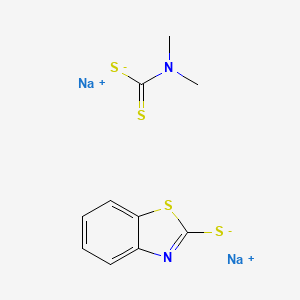
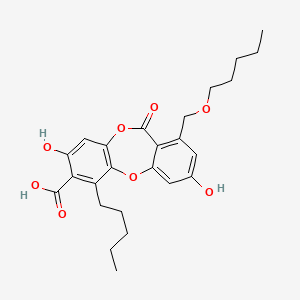
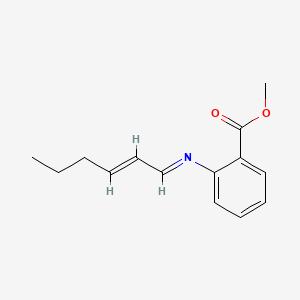
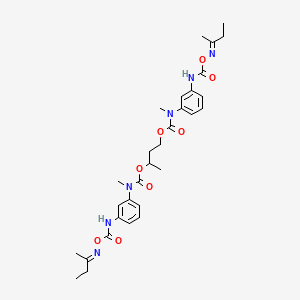
![2,4,6-Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B13772218.png)

